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Compound of Interest

Compound Name: 6-iodo-1H-indazole

Cat. No.: B155929 Get Quote

Introduction

6-Iodo-1H-indazole is a crucial building block in medicinal chemistry and drug development,

notably serving as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib.

[1] The conversion of the more readily available 6-bromoindazole to 6-iodo-1H-indazole is a

pivotal transformation. This application note details a robust and efficient protocol for this

synthesis via a copper-catalyzed Finkelstein reaction, also known as a halogen exchange

reaction. This method offers significant advantages over traditional approaches, which often

suffer from harsh reaction conditions, poor yields, and incomplete conversions.[2][3] The

described protocol utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand to

facilitate the transformation under relatively mild conditions.

Reaction Principle
The synthesis of 6-iodo-1H-indazole from 6-bromoindazole is achieved through an aromatic

Finkelstein reaction.[4] This reaction involves the exchange of a bromine atom for an iodine

atom on the indazole ring. The process is catalyzed by a copper(I) species, with its efficacy

significantly enhanced by the presence of a chelating diamine ligand, such as N,N'-

dimethylethylenediamine.[2][3][5][6][7] The reaction is driven to completion by the use of an

iodide salt, typically potassium iodide or sodium iodide, in a suitable solvent like 1,4-dioxane.[1]

[3]
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Experimental Data
The following table summarizes the typical quantitative data for the synthesis of 6-iodo-1H-
indazole from 6-bromoindazole based on established protocols.[1]

Parameter Value

Starting Material 6-bromoindazole

Product 6-iodo-1H-indazole

Catalyst Copper(I) iodide (CuI)

Ligand N,N'-dimethylethylenediamine

Iodine Source Potassium Iodide (KI)

Solvent 1,4-Dioxane

Reaction Temperature Reflux

Reaction Time 48 hours

Yield 85%

Experimental Protocol
This protocol is adapted from a reported synthesis of 6-iodo-1H-indazole.[1]

Materials and Reagents:

6-bromoindazole

Potassium iodide (KI)

Copper(I) iodide (CuI)

N,N'-dimethylethylenediamine

Tetrabutylammonium iodide

1,4-Dioxane
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Ethyl acetate

13% Ammonia solution

Acetonitrile

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle

Filtration apparatus

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, combine 6-bromoindazole (5.0 g) and potassium

iodide (13.38 g).

Add 1,4-dioxane (50 mL) and tetrabutylammonium iodide (0.2 g) to the flask.

To this mixture, add copper(I) iodide (0.51 g) and N,N'-dimethylethylenediamine (0.47 g).

Reaction: Heat the mixture to reflux and maintain the reflux for 48 hours.

Work-up:

Cool the reaction mixture to room temperature.

Filter the mixture and wash the filter cake with 1,4-dioxane three times.

Combine the filtrates and concentrate under reduced pressure.

Dissolve the resulting residue in ethyl acetate.

Wash the ethyl acetate solution with a 13% ammonia solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separate the organic phase and concentrate it under reduced pressure.

Purification: Recrystallize the crude product from acetonitrile to obtain pure 6-iodo-1H-
indazole.

Characterization Data:

High-Resolution Mass Spectrometry (ESI+): C7H5IN2+, 243.9505.[1]

Visualizations
Below are diagrams illustrating the experimental workflow and the chemical reaction for the

synthesis of 6-iodo-1H-indazole.
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Combine 6-bromoindazole, KI, CuI, 
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Caption: Experimental workflow for the synthesis of 6-iodo-1H-indazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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